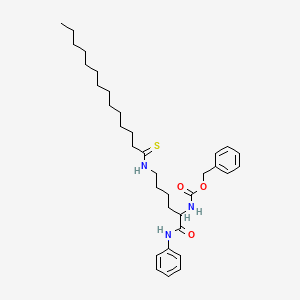
Benzyl(1-oxo-1-(phenylamino)-6-tetradecanethioamidohexan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiomyristoyl is a potent and specific inhibitor of Sirtuin 2 (SIRT2), a member of the sirtuin family of NAD±dependent deacetylases. This compound has garnered significant attention due to its broad anticancer activity and minimal effects on non-cancerous cells . Sirtuins, particularly SIRT2, play crucial roles in various biological processes, including gene silencing, DNA repair, and chromosomal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thiomyristoyl involves the preparation of the building block, L-Fmoc-Lysine(thiomyristoyl)-OH. This process typically follows these steps :
Fmoc Protection: The lysine residue is protected with an Fmoc group.
Thiomyristoylation: The protected lysine is then reacted with thiomyristoyl chloride in the presence of a base to form the thiomyristoyl derivative.
Purification: The product is purified using techniques such as HPLC and characterized using NMR and LCMS.
Industrial Production Methods
Industrial production methods for thiomyristoyl are not extensively documented. the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thiomyristoyl primarily undergoes substitution reactions due to the presence of the thiol group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve thiomyristoyl chloride and a base such as triethylamine.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Involve reducing agents such as sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiomyristoyl can yield sulfoxides or sulfones.
Applications De Recherche Scientifique
Thiomyristoyl has a wide range of scientific research applications :
Chemistry: Used as a tool compound to study the inhibition of SIRT2 and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating cellular processes such as gene expression, DNA repair, and cell cycle progression.
Medicine: Explored for its potential therapeutic applications in cancer treatment, particularly in targeting c-Myc-driven cancers.
Industry: Utilized in the development of novel anticancer drugs and as a research tool in drug discovery.
Mécanisme D'action
Thiomyristoyl exerts its effects by inhibiting the deacetylase activity of SIRT2 . This inhibition leads to the accumulation of acetylated proteins, which can affect various cellular processes. The compound promotes c-Myc ubiquitination and degradation, thereby exerting its anticancer effects . The molecular targets and pathways involved include the regulation of microtubular proteins and the modulation of gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
AGK2: Another SIRT2 inhibitor with anticancer properties.
SirReal2: A selective SIRT2 inhibitor with different binding characteristics.
Tenovin-6: A SIRT2 inhibitor with potent anticancer activity.
Uniqueness
Thiomyristoyl is unique due to its high specificity for SIRT2 and its ability to inhibit demyristoylation activity, which is not observed with other SIRT2 inhibitors . This specificity makes it a valuable tool for studying SIRT2 functions and developing targeted therapies.
Propriétés
Formule moléculaire |
C34H51N3O3S |
|---|---|
Poids moléculaire |
581.9 g/mol |
Nom IUPAC |
benzyl N-[1-anilino-1-oxo-6-(tetradecanethioylamino)hexan-2-yl]carbamate |
InChI |
InChI=1S/C34H51N3O3S/c1-2-3-4-5-6-7-8-9-10-11-18-26-32(41)35-27-20-19-25-31(33(38)36-30-23-16-13-17-24-30)37-34(39)40-28-29-21-14-12-15-22-29/h12-17,21-24,31H,2-11,18-20,25-28H2,1H3,(H,35,41)(H,36,38)(H,37,39) |
Clé InChI |
CJQGLLUJIVNREL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=S)NCCCCC(C(=O)NC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



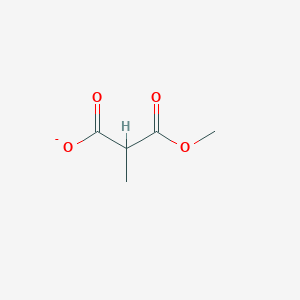
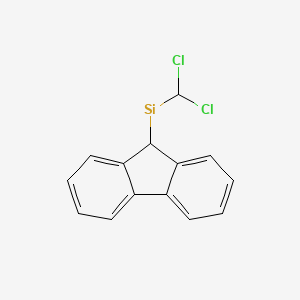
![1-(5-chlorothiophen-2-yl)sulfonyl-3-[4-[6-fluoro-7-(methylamino)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl]phenyl]urea](/img/structure/B12354117.png)
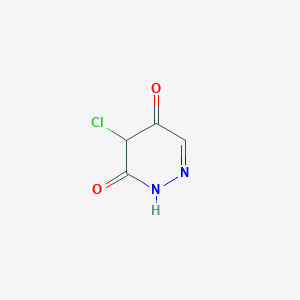
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12354125.png)
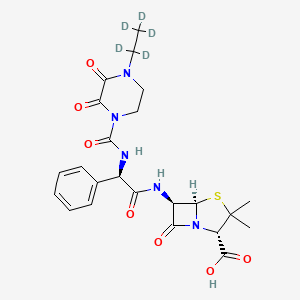


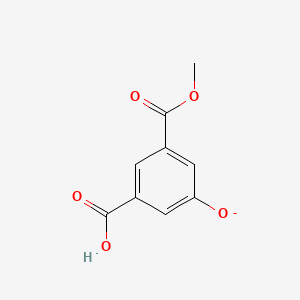
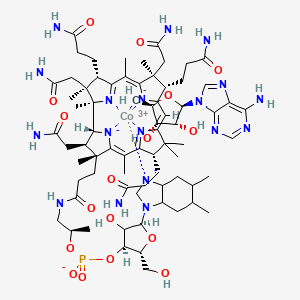
![7,8,10-Trimethyl-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12354155.png)
![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide](/img/structure/B12354160.png)

